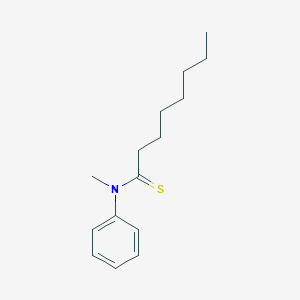

Octanethioamide, N-methyl-N-phenyl-

Description

Contextualization within Thioamide Chemistry

Thioamides are characterized by the R-C(=S)-N(R')R'' functional group, where the replacement of the amide oxygen with a sulfur atom leads to profound changes in the molecule's electronic and steric properties. This single atomic substitution results in a longer and weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides. Consequently, thioamides are generally more reactive towards both nucleophiles and electrophiles.

The presence of both a methyl and a phenyl group on the nitrogen atom in N-methyl-N-phenyl thioamides, such as Octanethioamide, N-methyl-N-phenyl-, introduces specific steric and electronic effects. The phenyl group, with its aromatic ring, can participate in resonance with the thioamide group, influencing the electron density and rotational barrier of the C-N bond. The methyl group provides a small, electron-donating alkyl substituent. The "octane" part of Octanethioamide, N-methyl-N-phenyl- refers to the eight-carbon acyl chain attached to the thiocarbonyl carbon, contributing to the molecule's lipophilicity.

The general structure of a thioamide allows for significant resonance, with a notable contribution from a zwitterionic form where the sulfur atom carries a negative charge and the nitrogen atom a positive charge. This resonance contributes to a higher rotational barrier around the C-N bond compared to amides, impacting the conformational flexibility of the molecule.

Overview of Academic Research Trajectories for N-Methyl-N-Phenyl Octanethioamide and its Related N-Methyl-N-Phenyl Sulfur Analogues

Direct academic research on Octanethioamide, N-methyl-N-phenyl- is not extensively documented in publicly available literature. However, the research trajectories of related N-methyl-N-phenyl thioamides and their sulfur analogues provide valuable insights into the potential areas of interest for this compound.

Research into N-substituted thioamides, including those with N-methyl-N-phenyl substitution, has explored their utility as versatile intermediates in organic synthesis. The thioamide group can be readily converted into other functional groups, making these compounds valuable building blocks for the synthesis of more complex molecules, including various heterocycles.

Furthermore, thioamides have been investigated for their potential biological activities. The substitution of an amide with a thioamide in biologically active peptides has been shown to increase their stability towards enzymatic degradation. While specific studies on Octanethioamide, N-methyl-N-phenyl- are scarce, the broader class of N-phenyl substituted thioamides has been explored for various applications. For instance, some N-phenyl substituted aromatic diamidines have shown activity against certain parasites.

The table below summarizes some key data for related N-methyl-N-phenyl amides and thioamides, which can serve as a reference for the expected properties of Octanethioamide, N-methyl-N-phenyl-.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area/Property |

| Acetamide, N-methyl-N-phenyl- | C₉H₁₁NO | 149.19 | Intermediate in organic synthesis. chembk.comnist.govchemeo.com |

| Benzamide, N-methyl-N-phenyl- | C₁₄H₁₃NO | 211.26 | Synthetic intermediate. nist.gov |

| N-Phenyl-thiobenzamide | C₁₃H₁₁NS | 213.30 | Synthetic intermediate in chemical research. chemicalbook.com |

| Phenyl-N-methyl-N-thiobenzoylcarbamate | C₁₅H₁₃NO₂S | 287.34 | Studied for its reactivity in basic media. researchgate.net |

This table is for illustrative purposes and includes related amide and thioamide structures to provide context for the properties and research areas of N-methyl-N-phenyl substituted compounds.

Historical Perspectives and Evolution of Research in N-Substituted Thioamides

The study of thioamides dates back to the 19th century, with early work focusing on their synthesis and basic reactivity. One of the classical methods for preparing thioamides involves the thionation of amides using phosphorus sulfides, such as phosphorus pentasulfide (P₄S₁₀). This method remains a cornerstone of thioamide synthesis, although more modern and milder reagents have been developed.

The evolution of research in N-substituted thioamides has been driven by the quest for new synthetic methodologies and the exploration of their unique properties. The development of reagents like Lawesson's reagent provided a more soluble and often more efficient alternative to phosphorus pentasulfide for the thionation of a wide range of amides, including N-substituted ones.

In recent decades, research has expanded to include the development of one-pot syntheses of N-substituted thioamides from readily available starting materials like acyl halides and amines. nih.gov Microwave-assisted synthesis has also emerged as a rapid and efficient method for their preparation. nih.gov The focus has also shifted towards understanding and utilizing the distinct reactivity of the thioamide group in catalysis and in the synthesis of complex molecules. The incorporation of thioamides into peptides and other biologically relevant molecules to modulate their properties represents a significant and ongoing area of research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

112363-20-9 |

|---|---|

Molecular Formula |

C15H23NS |

Molecular Weight |

249.4 g/mol |

IUPAC Name |

N-methyl-N-phenyloctanethioamide |

InChI |

InChI=1S/C15H23NS/c1-3-4-5-6-10-13-15(17)16(2)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3 |

InChI Key |

ZMEFBPSNCRKQKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=S)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl N Phenyl Octanethioamide and Precursor Species

Direct Synthetic Routes to N-Methyl-N-Phenyl Octanethioamide

While specific literature detailing the synthesis of Octanethioamide, N-methyl-N-phenyl- is not extensively documented, its preparation can be reliably inferred from general and well-established methods for thioamide synthesis. The two most plausible and direct routes involve either the thionation of the corresponding amide or a multi-component reaction.

Route A: Thionation of N-Methyl-N-phenyloctanamide

This common two-step approach first involves the synthesis of the amide, followed by its conversion to the thioamide.

Amide Formation: N-methyl-N-phenylamine is reacted with octanoyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

Thionation: The resulting amide, N-methyl-N-phenyloctanamide, is then treated with a thionating agent. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the most common reagents for this transformation, effectively replacing the carbonyl oxygen with a sulfur atom. organic-chemistry.org

Route B: Kindler Three-Component Reaction

A more direct, one-pot approach is the Kindler modification of the Willgerodt reaction. rsc.org This method combines the key precursors in a single step.

Reaction: N-methyl-N-phenylamine (a secondary amine), octanal (B89490) (an aldehyde), and elemental sulfur are heated together, often in a high-boiling polar solvent like morpholine (B109124) or dimethylformamide (DMF). organic-chemistry.org This reaction proceeds through an enamine intermediate, which then reacts with sulfur to form the thioamide. Microwave-assisted versions of this reaction can significantly reduce reaction times. organic-chemistry.org

Preparative Methods for Key Intermediates: N-Methyl-N-Phenylamine and Related Precursors

The primary precursor for the target thioamide is N-methyl-N-phenylamine (also known as N-methylaniline). Its synthesis is well-established, with several methods available depending on the desired scale and available starting materials.

Historically, N-methylaniline was produced by heating aniline (B41778) with methanol (B129727) and an acid like hydrochloric or sulfuric acid in an autoclave. google.comgoogle.com However, this method often results in the formation of a significant amount of the undesired by-product, N,N-dimethylaniline. google.com More refined methods have since been developed to improve selectivity.

Key synthetic strategies for N-methyl-N-phenylamine include:

Alkylation of Aniline with Methanol: This is a common industrial method where aniline and methanol react in the liquid phase over a catalyst. Various catalysts, including copper-chromium oxides, have been shown to be effective at temperatures between 200-250°C. google.comchembk.com The use of specific molecular sieves as catalysts can also steer the reaction towards higher selectivity for the mono-methylated product. researchgate.net

Reaction with Dimethyl Sulfate: Aniline can be methylated using dimethyl sulfate. The reaction is typically performed in a mixed solution with water, followed by the addition of a base like sodium hydroxide (B78521). yufenggp.comchemicalbook.com

From Monochlorobenzene and Methylamine: A high-yield process involves the reaction of monochlorobenzene with aqueous monomethylamine in the presence of a copper chloride catalyst. This method can achieve yields of 95-100%. google.com

Via Acetanilide (B955): A classic laboratory preparation involves the N-methylation of acetanilide using methyl iodide, followed by the hydrolysis of the resulting methylacetanilide with a strong base like potassium hydroxide. prepchem.com

The table below summarizes various preparative methods for the key intermediate, N-methyl-N-phenylamine.

| Starting Materials | Reagents/Catalyst | Conditions | Yield | Reference |

| Aniline, Methanol | Copper-Chromium-Oxide Catalyst | 200-250°C, 50-150 atm | High | google.com |

| Aniline, Methanol | Sn-MFI Molecular Sieve | Vapor Phase, 10h | 50% Aniline Conversion | researchgate.net |

| Aniline, Dimethyl Sulfate | NaOH | <10°C | High | yufenggp.comchemicalbook.com |

| Acetanilide, Methyl Iodide | Sodium, Xylene then KOH | Reflux | Almost Theoretical | prepchem.com |

| Monochlorobenzene, Monomethylamine | Copper Chloride | 150-250°C | 95-100% | google.com |

Exploration of Sustainable and Green Chemical Approaches in Thioamide Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of thioamides, including by extension Octanethioamide, N-methyl-N-phenyl-, has been a focus of green chemistry research, aiming to reduce the use of hazardous solvents and reagents. rsc.orgontosight.ai

Several innovative and sustainable protocols have been developed:

Deep Eutectic Solvents (DES): A highly efficient and green protocol involves the three-component reaction of an aldehyde, a secondary amine, and elemental sulfur in a deep eutectic solvent (DES) like a choline (B1196258) chloride-urea mixture. rsc.orgrsc.orgresearchgate.net This method often requires no additional catalyst, proceeds under mild temperatures (45-60°C), and the DES can be recycled and reused, significantly reducing waste. rsc.orgrsc.org Yields for various thioamides using this method are reported to be in the 76-93% range. rsc.org

Water-Mediated Synthesis: Water has been successfully used as a solvent for thioamide synthesis, eliminating the need for volatile organic compounds. One protocol describes the reaction of aldehydes and N-substituted formamides with sodium sulfide (B99878) as the sulfur source in water, proving to be a practical and efficient method. organic-chemistry.orgorganic-chemistry.org Another approach demonstrates that water can mediate the reaction between an amine, an aldehyde, and sulfur with no added energy, additives, or catalysts. organic-chemistry.org

Solvent-Free and Catalyst-Free Conditions: For certain substrates, the multicomponent reaction can be performed under solvent-free conditions. For instance, the oxidative coupling of two different aliphatic primary amines with elemental sulfur can proceed without a solvent. organic-chemistry.org

Use of Greener Solvents: Replacing traditional, hazardous solvents is a key principle of green chemistry. Cyclopentyl methyl ether (CPME) has been identified as an effective and more environmentally friendly ethereal solvent for reactions like thioamide synthesis. researchgate.net

These green methodologies, particularly the DES-based three-component synthesis, are directly applicable to the preparation of Octanethioamide, N-methyl-N-phenyl- from octanal, N-methyl-N-phenylamine, and sulfur, offering a sustainable alternative to traditional methods.

To provide a scientifically accurate and verifiable article as requested, access to peer-reviewed studies containing the synthesis and characterization of "Octanethioamide, N-methyl-N-phenyl-" is necessary. Without such source data, the generation of detailed research findings, data tables, and in-depth analysis for the specified spectroscopic techniques is not possible.

Further research or de novo synthesis and characterization of the compound would be required to produce the detailed article outlined in the user's instructions.

Advanced Spectroscopic and Crystallographic Elucidation of Structure

Electronic Absorption Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) Spectroscopy

No published studies on the UV-Vis spectroscopic analysis of Octanethioamide, N-methyl-N-phenyl- are available. Therefore, data regarding its absorption maxima (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., π → π, n → π) are currently not determined.

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SCXRD)

The crystal structure of Octanethioamide, N-methyl-N-phenyl- has not been reported in the scientific literature. As a result, crystallographic data, including its crystal system, space group, unit cell dimensions, and key bond lengths and angles, remain unknown.

Electron Spin Resonance (ESR) Spectroscopy in Reaction Mechanistic Investigations

There are no available research articles detailing the use of Electron Spin Resonance (ESR) spectroscopy in studies involving Octanethioamide, N-methyl-N-phenyl-. Therefore, its application in identifying radical intermediates or elucidating reaction mechanisms involving this compound has not been documented.

Reaction Mechanisms and Chemical Transformations

Carbon-Nitrogen Bond Cleavage Reactions in Thioamides

Cleavage of the carbon-nitrogen bond in thioamides is a challenging transformation due to the significant double-bond character of the C-N bond. Compared to their amide counterparts, thioamides are generally more resistant to hydrolysis. For instance, the hydrolysis rate of a thioamide in aqueous potassium hydroxide (B78521) can be ten times slower than that of the corresponding amide. nih.gov

To achieve C-N bond cleavage, the thioamide functionality typically requires activation to overcome its inherent stability. A modern approach involves ground-state destabilization of the thioamide bond. One such method is the site-selective N-tert-butoxycarbonyl (N-Boc) activation of primary or secondary thioamides. This activation disrupts the nN→π*C=S resonance, facilitating nucleophilic attack at the thiocarbonyl carbon and leading to cleavage of the C(S)–N bond. This strategy has been successfully employed in the transition-metal-free transamidation of thioamides with non-nucleophilic anilines under mild, room-temperature conditions. nih.gov

Another strategy utilizes sterically hindered or "twisted" thioamides. By incorporating bulky substituents, the planarity of the thioamide is disrupted, which destabilizes the ground state and makes the C-N bond more susceptible to cleavage. This has been exploited in chemoselective, transition-metal-free acylation reactions where twisted thioamides react with ketones to form 3-hydroxy-1-thioxoketone products via N–C(S) bond cleavage. rsc.org

Thiol Formation Pathways and Relative Reactivity

Direct conversion of a thioamide to a thiol via C-N bond cleavage is not a commonly reported or mechanistically favored pathway. Standard hydrolysis conditions that cleave the C-N bond typically lead to the formation of a carboxylic acid, an amine, and a sulfur-containing byproduct, rather than a thiol.

The reactivity of the thioamide C-N bond is significantly lower than that of the C-S bond. Reactions that proceed via C-N scission often require the specific activation strategies mentioned above. Without such activation, the C-N bond remains robust, and reactions at other sites, particularly the sulfur atom, are preferred. Therefore, pathways leading to thiols from thioamides typically involve transformations that retain the C-N bond while modifying the C=S group, which falls outside the scope of C-N cleavage reactions.

Carbon-Sulfur Bond Cleavage Reactions in Thioamides

The cleavage of the carbon-sulfur bond is a more common and synthetically useful transformation for thioamides. This reaction pathway is central to the conversion of thioamides into nitriles, a process known as dehydrosulfurization.

Nitrile Formation Pathways and Mechanistic Comparisons

The conversion of thioamides to nitriles involves the formal removal of a sulfur atom and the formation of a carbon-nitrogen triple bond. Several effective methods have been developed for this transformation, employing a range of reagents and conditions.

One straightforward method utilizes iodine (I₂) in the presence of a base like triethylamine (B128534) at room temperature. This reaction proceeds under aerobic conditions and is applicable to a wide variety of aryl, vinyl, and alkyl thioamides, affording nitriles in good to excellent yields. rsc.org A similar transformation can be achieved using indium(III) triflate as a catalyst, which facilitates the dehydrosulfurization of thioamides to nitriles. nih.gov

More recently, visible-light photoredox catalysis has emerged as a powerful, metal-free alternative. In this approach, an inexpensive organic dye, acting as a photoredox catalyst, mediates the reaction using air as the terminal oxidant. This method is noted for its mild reaction conditions and high yields. nih.gov

The general mechanism for these transformations often involves initial oxidation or activation at the sulfur atom. For instance, in oxygenase-catalyzed degradation, the sulfur is oxygenated to form intermediates like thioamide S-oxides, which then readily eliminate to form the corresponding nitrile and a sulfur oxyanion. researchgate.net

| Method | Key Reagents/Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Iodine-Mediated | I₂, Triethylamine | Room Temperature, Aerobic | Inexpensive, easy to handle reagents | rsc.org |

| Visible-Light Photocatalysis | Organic Dye (e.g., Eosin Y), Air | Visible Light Irradiation | Metal-free, mild conditions, uses air as oxidant | nih.gov |

| Indium Catalysis | Indium(III) triflate (catalytic) | Heating | Catalytic in metal | nih.gov |

| Biocatalysis | Oxygenase Enzymes | Aerobic, Aqueous | Environmentally benign, high specificity | researchgate.net |

Dehydrosulfurization Reactions of Thioamide Compounds

Dehydrosulfurization is the characteristic reaction that defines the conversion of thioamides to nitriles, as detailed in the section above. This transformation is of significant importance in organic synthesis as it provides a valuable route to the nitrile functional group, which is a key precursor for amines, carboxylic acids, and various nitrogen-containing heterocycles. The reaction is versatile, and numerous reagents have been employed to effect this change, ranging from classic stoichiometric reagents to modern catalytic systems. rsc.orgnih.govnih.gov The choice of method often depends on the substrate's functional group tolerance and the desired reaction conditions (e.g., mild, metal-free).

Multicomponent Reactions Involving Thioamide Derivatives

| Thioamide Reactant | Other Components | Solvent/Catalyst | Product Class | Reference |

|---|---|---|---|---|

| Thioamide Derivatives | α,β-Epoxyketone Derivatives | Acetic Acid | Fused-Thiazole Derivatives | electronicsandbooks.com |

Catalytic Pathways in Thioamide Transformations

Catalysis offers a more efficient and sustainable approach to mediating the chemical transformations of thioamides. Various catalytic systems have been developed to promote reactions such as dehydrosulfurization and C-N bond functionalization.

Photoredox Catalysis : As mentioned previously, visible-light-mediated photoredox catalysis provides a metal-free pathway for the dehydrosulfurization of thioamides to nitriles. This approach uses organic dyes and light energy to generate reactive intermediates under exceptionally mild conditions. nih.govnih.gov

Metal Catalysis : Several metals have been shown to catalyze thioamide transformations. Indium(III) triflate is an effective catalyst for dehydrosulfurization. nih.gov Heterogeneous catalysts, such as gold-carbon nanotube nanohybrids, have also been employed for the aerobic conversion of thioamides to nitriles at room temperature, offering the advantage of easy catalyst recovery and reuse. nih.gov

Biocatalysis : In biological systems, enzymes can catalyze the transformation of thioamides with high specificity. For example, certain bacteria can metabolize thioamides using oxygenase enzymes. These enzymes catalyze the oxidation of the sulfur atom, initiating a cascade that leads to C-S bond cleavage and the formation of amides and nitriles. researchgate.net This represents a green and highly selective catalytic pathway.

| Catalysis Type | Catalyst Example | Transformation | Key Features | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Eosin Y / Organic Dyes | Dehydrosulfurization (to Nitriles) | Metal-free, uses visible light and air | nih.govnih.gov |

| Homogeneous Metal Catalysis | Indium(III) triflate | Dehydrosulfurization (to Nitriles) | Lewis acid catalysis | nih.gov |

| Heterogeneous Metal Catalysis | Gold-Carbon Nanotube Hybrid | Dehydrosulfurization (to Nitriles) | Reusable catalyst, mild conditions | nih.gov |

| Biocatalysis | Oxygenase Enzymes | C-S Cleavage (to Amides/Nitriles) | High selectivity, aqueous environment | researchgate.net |

Photochemical Reactivity and Degradation Mechanisms of Thioamides

The photochemical behavior of thioamides is distinct from their amide counterparts due to the lower energy of the C=S π bond and the greater polarizability of sulfur. This results in red-shifted light absorption and access to unique reaction pathways upon photoexcitation. nih.gov

General Photochemical Pathways for Thioamides

Upon absorbing UV or visible light, thioamides can undergo several transformations. Key reactive pathways include photoinduced cis-trans isomerization, photocatalytic oxidation, and conversion to other functional groups like nitriles. nih.govrsc.org The degradation process often involves the formation of highly reactive intermediates, such as radical cations. rsc.org

One prominent photochemical reaction is the photocatalytic oxidative cyclization, which has been observed for aromatic thioamides like thiobenzamide. rsc.org In this type of mechanism, irradiation in the presence of a photocatalyst generates electron-hole pairs. rsc.org The photogenerated holes can oxidize the thioamide to a radical cation. This intermediate can then undergo further reactions, such as dimerization and intramolecular cyclization, ultimately leading to degradation products like 1,2,4-thiadiazoles. rsc.org The process is often dependent on the generation of reactive oxygen species, such as superoxide (B77818) anion radicals (O₂•⁻) and hydroxyl radicals (•OH), which are formed when photogenerated electrons reduce dissolved oxygen and holes oxidize water, respectively. rsc.org

Another documented pathway is the dehydrosulfurization of thioamides to form nitriles. This transformation can be mediated by visible light in the presence of an organic dye as a photoredox catalyst, using air as the oxidant. rsc.org

The table below summarizes potential photochemical reactions applicable to the thioamide functional group.

| Reaction Type | Description | Key Intermediates | Potential Products | Influencing Factors |

| Cis-Trans Isomerization | Photoinduced rotation around the C-N bond, which has a higher barrier to isomerization than amides. nih.gov | Excited singlet or triplet state | Geometric isomer of the original thioamide | Wavelength of UV light, solvent polarity |

| Photocatalytic Oxidation | Oxidation of the thioamide initiated by a photocatalyst (e.g., Cu₂O, TiO₂) under irradiation. rsc.orgrsc.org | Thioamide radical cation, superoxide radicals (O₂•⁻) | Oxidized dimers, cyclized products (e.g., thiadiazoles for aromatic thioamides) | Presence of a photocatalyst, light wavelength (e.g., 390 nm), solvent, presence of oxygen |

| Dehydrosulfurization | Conversion of the thioamide functional group into a nitrile (C≡N) group. rsc.org | Photoredox catalyst excited state | Nitriles, sulfur-containing byproducts | Visible light, photoredox catalyst (organic dye), air (oxygen) |

| Photo-oxidation | General degradation initiated by light, often involving reaction with atmospheric oxygen. youtube.com | Free radicals, hydroperoxides | Cleavage products, oxidized derivatives | Light intensity and wavelength (especially UV), temperature, oxygen concentration |

Hypothesized Degradation of Octanethioamide, N-methyl-N-phenyl-

For Octanethioamide, N-methyl-N-phenyl-, these general mechanisms suggest several potential degradation pathways. Direct photolysis or photocatalysis would likely begin with the excitation of the thioamide chromophore.

Radical Formation: The initial step could involve the formation of a radical cation centered on the thioamide group, similar to the mechanism proposed for thiobenzamides. rsc.org The stability of this radical would be influenced by the N-methyl and N-phenyl substituents.

Reaction with Oxygen: This radical intermediate would be highly susceptible to reaction with molecular oxygen, initiating a chain reaction of photo-oxidation that could lead to the cleavage of the octanoyl chain or modification of the N-phenyl group. youtube.com

Conversion to Nitrile: The molecule could potentially undergo dehydrosulfurization to form N-methyl-N-phenylcyanamide and an octanethiol-related byproduct, though this specific transformation is documented for primary thioamides converting to simple nitriles. rsc.org

S-N Bond Cleavage: While more commonly studied in related sulfur-nitrogen compounds like sulfoximines, sufficiently high energy irradiation could potentially lead to the cleavage of the S-N bond, generating a variety of radical fragments. nih.govresearchgate.net

The specific degradation products would depend heavily on the reaction conditions, such as the wavelength of light, the presence of a photocatalyst, solvent, and oxygen availability. Detailed experimental studies would be required to confirm these hypothesized pathways for Octanethioamide, N-methyl-N-phenyl-.

Coordination Chemistry of N Methyl N Phenyl Dithiocarbamate Ligands and Analogous Thioamide Derivatives

Synthesis of Metal Complexes with N-Methyl-N-Phenyl Dithiocarbamate (B8719985)

The N-methyl-N-phenyl dithiocarbamate ligand, often abbreviated as [L]⁻, is typically synthesized from N-methylaniline, carbon disulfide, and a base like sodium hydroxide (B78521) or aqueous ammonia. nih.govfrontiersin.org The resulting dithiocarbamate salt can then be reacted with various metal salts to form coordination complexes.

Indium(III) Complexes

The synthesis of Indium(III) tris(N-methyl-N-phenyldithiocarbamate) has been achieved through the reaction of ammonium (B1175870) N-methyl-N-phenyl dithiocarbamate with an In³⁺ source. researchgate.net Spectroscopic analysis, including FTIR, ¹H, and ¹³C NMR, alongside single-crystal X-ray diffraction, confirmed the formation of the complex. researchgate.net The X-ray analysis revealed a triclinic crystal system for the In(III) complex. researchgate.net Indium(III) dithiocarbamate complexes are noted for their potential in various biological and medical applications, partly due to their ability to emit Auger electrons. researchgate.net Another synthetic route involves the oxidation of indium metal by tetramethylthiuram disulfide in 4-methylpyridine, which produces a homoleptic Indium(III) dithiocarbamate in high yields. nasa.govnasa.gov

Mercury(II) Complexes

While specific synthetic details for Mercury(II) N-methyl-N-phenyl dithiocarbamate were not found in the provided results, related Mercury(II) complexes with other dithiocarbamate ligands have been synthesized. For instance, Mercury(II) complexes with anionic N-heterocyclic carbene ligands are prepared from the in-situ generated carbene ligand with a mercury source like HgCl₂ or MeHgI. nih.gov The synthesis of zinc, cadmium, and mercury complexes of N-methyl-N-phenyldithiocarbamate has been reported, with the single crystal structure of [(C₆H₅)(CH₃)NCS₂]₄Hg₂ being determined. ijpsonline.com

Manganese(II) Complexes

Manganese(II) complexes of N-methyl-N-phenyl dithiocarbamate have been synthesized as part of a series of mixed ligand complexes. nih.govnih.gov The general synthetic route involves reacting a methanolic solution of the appropriate hydrated metal(II) chloride with pyridine (B92270) to form a precursor, which is then reacted with a methanolic solution of sodium N-methyl-N-phenyl dithiocarbamate. nih.gov This procedure yields complexes with the general formula [MnL₂(py)₂]. nih.govnih.gov It is important to note that the synthesis of Mn(II) dithiocarbamate complexes often requires an oxygen-free atmosphere, as they can be readily oxidized to Mn(III) complexes in the presence of air. unife.itmdpi.comresearchgate.net

Cobalt(II) Complexes

Similar to the manganese complexes, Cobalt(II) complexes with N-methyl-N-phenyl dithiocarbamate have been prepared using a mixed ligand approach with pyridine, resulting in octahedral complexes with the formula [CoL₂(py)₂]. nih.govnih.gov The synthesis involves the reaction of a CoCl₂·py₂ precursor with sodium N-methyl-N-phenyl dithiocarbamate in methanol (B129727). nih.gov The resulting complexes are non-electrolytes. nih.govnih.gov Studies on other cobalt(II) dithiocarbamate complexes show they often adopt a distorted square-planar geometry. researchgate.net

Nickel(II) Complexes

Nickel(II) complexes of N-methyl-N-phenyl dithiocarbamate have also been synthesized as mixed ligand pyridine adducts, [NiL₂(py)₂], following a similar procedure to the manganese and cobalt analogues. nih.govnih.gov These complexes exhibit an octahedral geometry and are non-electrolytic in nature. nih.govnih.gov The ligand has shown a high affinity for extracting Ni(II) ions from aqueous solutions. nih.gov Other research has focused on the synthesis of homoleptic Nickel(II) dithiocarbamate complexes for applications such as anion sensing and as precursors for nanoparticles. rsc.org

Copper(II) Complexes

The synthesis of Copper(II) bis(N-methyl-N-phenyl dithiocarbamate) is typically achieved by reacting aqueous solutions of the ammonium N-methyl-N-phenyl dithiocarbamate ligand and a Cu(II) salt in a 2:1 molar ratio at room temperature. frontiersin.org This reaction yields a dark brown precipitate of the complex. frontiersin.org Like the other transition metals, mixed ligand complexes with pyridine, [CuL₂(py)₂], have also been synthesized and characterized as having an octahedral geometry. nih.govnih.gov Copper(II) dithiocarbamate complexes are generally paramagnetic and adopt a square-planar geometry in their simple bis(dithiocarbamate) form. mdpi.com

Data Tables

Table 1: Synthesized Metal Complexes of N-Methyl-N-Phenyl Dithiocarbamate

| Metal Ion | Complex Formula | Geometry | Reference(s) |

| Indium(III) | In(S₂CN(CH₃)(C₆H₅))₃ | Distorted Octahedral | researchgate.netnasa.gov |

| Manganese(II) | [Mn(S₂CN(CH₃)(C₆H₅))₂(py)₂] | Octahedral | nih.govnih.gov |

| Cobalt(II) | [Co(S₂CN(CH₃)(C₆H₅))₂(py)₂] | Octahedral | nih.govnih.gov |

| Nickel(II) | [Ni(S₂CN(CH₃)(C₆H₅))₂(py)₂] | Octahedral | nih.govnih.gov |

| Copper(II) | [Cu(S₂CN(CH₃)(C₆H₅))₂(py)₂] | Octahedral | nih.govnih.gov |

| Copper(II) | Cu(S₂CN(CH₃)(C₆H₅))₂ | Square-Planar | frontiersin.orgmdpi.com |

Zinc(II) Complexes

Zinc(II) complexes of N-methyl-N-phenyl dithiocarbamate have been synthesized and characterized, often exhibiting four-coordinate geometries. nih.govnih.gov These complexes are typically prepared by reacting the sodium salt of the N-methyl-N-phenyl dithiocarbamate ligand with a zinc(II) salt in a 2:1 molar ratio. nih.gov The resulting complexes are generally air-stable at room temperature. nih.gov

In some instances, the coordination around the zinc(II) center is described as a distorted tetrahedral geometry. nih.govnih.gov However, other studies have reported the formation of bridged dimeric complexes where the dithiocarbamate ligand chelates in a bidentate fashion to one zinc ion and forms a bridging bond with an adjacent zinc atom. scispace.com This bridging can result in the formation of an eight-membered ring. scispace.com The geometry of these complexes can be influenced by the presence of other ligands, such as bipyridine, which can lead to five-coordinate or even six-coordinate octahedral geometries. scispace.com

Complexes of carboxymethyl-N-methyl-N-phenyl dithiocarbamate with zinc(II) have also been synthesized and characterized. orientjchem.org In these cases, the ligand coordinates to the central metal ion in a bidentate mode, and the resulting zinc(II) complex typically exhibits a tetrahedral geometry. orientjchem.org The non-electrolytic nature of these complexes has been confirmed by molar conductance measurements. orientjchem.org

The thermal properties of these zinc(II) complexes have been investigated, with thermogravimetric analysis showing that they can undergo a single-step decomposition to form zinc sulfide (B99878) (ZnS). nih.govnih.gov This characteristic suggests their potential application as single-source precursors for the synthesis of semiconductor nanoparticles and thin films. nih.govnih.gov

Table 1: Coordination Geometries of Zinc(II) Complexes with N-Methyl-N-Phenyl Dithiocarbamate and Derivatives

| Ligand | Additional Ligands | Coordination Geometry | Reference(s) |

| N-Methyl-N-Phenyl Dithiocarbamate | None | Four-coordinate, Distorted Tetrahedral | nih.govnih.gov |

| N-Methyl-N-Phenyl Dithiocarbamate | None | Bridged Dimeric | scispace.com |

| N-Methyl-N-Phenyl Dithiocarbamate | Bipyridine (bpy) | Penta-coordinate, Octahedral | scispace.com |

| Carboxymethyl-N-Methyl-N-Phenyl Dithiocarbamate | None | Tetrahedral | orientjchem.org |

Coordination Modes and Ligand Behavior within Metal Complexes

The versatility of dithiocarbamate ligands, including N-methyl-N-phenyl dithiocarbamate, is evident in their varied coordination modes and properties within metal complexes.

A predominant coordination mode for N-methyl-N-phenyl dithiocarbamate is symmetrical bidentate coordination, where both sulfur atoms of the dithiocarbamate moiety bond to the central metal ion. nih.govnih.govsemanticscholar.org This chelation forms a stable four-membered ring with the metal center. Infrared spectroscopy is a key tool for identifying this coordination mode. The presence of a single sharp band for the ν(C–S) stretching vibration is indicative of symmetrical bidentate coordination. nih.govnih.govsemanticscholar.org This mode of coordination has been observed in a series of mixed ligand complexes with general formula [ML₂(py)₂], where M is a divalent metal ion and L is the N-methyl-N-phenyl dithiocarbamate ligand. nih.govnih.govsemanticscholar.org In these octahedral complexes, the dithiocarbamate ligand occupies two coordination sites through its sulfur atoms. nih.govnih.govsemanticscholar.org

While dithiocarbamates primarily act as dithiolate-type ligands, the contribution of the thione resonance form (C=S) is significant. The infrared spectra of these complexes show a strong band in the region of 1450-1550 cm⁻¹, which is attributed to the "thioureide" band, indicating a significant double-bond character in the C–N bond. This delocalization of electrons within the S₂CN moiety influences the ligand's properties. The thione character is also reflected in the C–S bond lengths, which are typically intermediate between single and double bond values.

Structural Analysis of Metal Complexes

X-ray crystallography is a powerful technique for the detailed structural elucidation of metal complexes, providing precise information about the crystal system and space group.

The crystal structures of several metal complexes containing dithiocarbamate ligands have been determined to belong to the triclinic crystal system. science.govrsc.org The triclinic system is the least symmetric of the seven crystal systems, characterized by three unequal axes and three unequal angles, none of which are 90°. ucl.ac.uk For example, a chiral nickel(II)-dithiocarbamate complex with a pendant phenolic group was found to crystallize in a triclinic system. rsc.org The lack of higher symmetry elements in triclinic systems often results in more complex packing arrangements. science.gov

Within the triclinic system, the most common space groups are P1 and P-1. ucl.ac.uk The P-1 space group is centrosymmetric, meaning it possesses a center of inversion. ucl.ac.uk Several metal-organic frameworks and complexes have been reported to crystallize in the P-1 space group. acs.orgresearchgate.netacs.org This space group has two symmetry-equivalent positions within the unit cell. ucl.ac.uk The determination of the space group is a critical step in solving the crystal structure and understanding the packing of molecules in the solid state. For instance, a chiral Ni(II)-dithiocarbamate complex was found to crystallize in the triclinic P1 space group. rsc.org

Coordination Geometry Analysis (e.g., Octahedral, Tetrahedral, Square Planar)

There is currently no available crystallographic data for metal complexes of N-methyl-N-phenyloctanethioamide. Therefore, an analysis of the coordination geometry of its complexes cannot be provided. In general, the coordination geometry of metal complexes is influenced by factors such as the size and charge of the metal ion, the steric and electronic properties of the ligands, and the metal-to-ligand ratio. nih.gov For thioamide ligands, coordination can occur through the sulfur atom, the nitrogen atom, or in a bridging fashion, leading to various geometries such as tetrahedral, square planar, or octahedral. scirp.orgresearchgate.net

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding Networks, C-H···π Contacts, C-H···S Interactions)

Specific details regarding intermolecular interactions and supramolecular assembly in the metal complexes of N-methyl-N-phenyloctanethioamide are not available in the current body of scientific literature. The study of intermolecular interactions is crucial for understanding the packing of molecules in a crystal lattice and the formation of larger supramolecular structures. tue.nlresearchgate.net For related compounds, interactions such as hydrogen bonding, C-H···π contacts, and C-H···S interactions have been observed to play significant roles in their solid-state structures.

Thermal Stability and Decomposition Studies of Metal Complexes

Thermogravimetric Analysis (TGA)

Specific thermogravimetric analysis (TGA) data for metal complexes of N-methyl-N-phenyloctanethioamide is not reported in the scientific literature. TGA is a common technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature. This analysis provides information on decomposition temperatures and the nature of the decomposition process. scirp.org

Advanced Computational and Theoretical Chemistry Studies

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of the frontier molecular orbitals, namely the HOMO and LUMO, is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.govnih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor. A detailed analysis of the HOMO's spatial distribution in Octanethioamide, N-methyl-N-phenyl- would reveal the most probable sites for electrophilic attack.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. A lower LUMO energy suggests a greater ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a small HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Due to the absence of specific research on Octanethioamide, N-methyl-N-phenyl-, no data tables for its computational and theoretical chemistry studies can be generated at this time.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors on the MEP surface represent different potential values; typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For Octanethioamide, N-methyl-N-phenyl-, the MEP surface reveals distinct regions of varying electrostatic potential. The area around the sulfur atom of the thioamide group is expected to be a region of high electron density (red), making it a likely site for electrophilic attack. This is due to the lone pairs of electrons on the sulfur atom. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen in a potential tautomeric form or the hydrogens on the methyl and phenyl groups, would exhibit a positive potential (blue), rendering them susceptible to nucleophilic interactions. The phenyl ring itself would display a complex potential landscape with negative potential above and below the plane of the ring due to the delocalized π-electrons, and positive potential around the edges due to the hydrogen atoms. Understanding the MEP surface is crucial for predicting how the molecule will interact with other molecules, such as substrates or biological receptors. nih.govjmaterenvironsci.com

Topological Analysis of Electron Density

The topological analysis of the electron density provides a rigorous and quantitative description of chemical bonding and molecular structure based on the principles of the Quantum Theory of Atoms in Molecules (QTAIM). wikipedia.orgamercrystalassn.org

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density, ρ(r). wikipedia.orgamercrystalassn.org This theory defines atoms and the bonds that connect them as natural expressions of the observable electron density distribution. wikipedia.org Key features of the QTAIM analysis include the identification of critical points in the electron density, where the gradient of the density is zero. These critical points are classified by their rank and signature.

For Octanethioamide, N-methyl-N-phenyl-, a QTAIM analysis would identify bond critical points (BCPs) between covalently bonded atoms. The properties of the electron density at these BCPs, such as the electron density itself (ρ_b), its Laplacian (∇²ρ_b), and the total energy density (H_b), provide quantitative information about the nature of the chemical bonds. For instance, a high value of ρ_b and a negative ∇²ρ_b are characteristic of a shared (covalent) interaction. In contrast, a low ρ_b and a positive ∇²ρ_b indicate a closed-shell interaction, such as a van der Waals interaction or a weak hydrogen bond. The analysis would precisely define the atomic boundaries and allow for the calculation of atomic properties, such as atomic charges and energies.

Noncovalent Interaction (NCIplot) Analysis

Noncovalent Interaction (NCIplot) analysis is a computational method used to visualize and characterize non-covalent interactions in real space. nih.govnih.gov It is based on the electron density and its derivatives, specifically the reduced density gradient (RDG). The NCIplot generates isosurfaces that highlight regions of non-covalent interactions. The color of the isosurface indicates the nature and strength of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net

In Octanethioamide, N-methyl-N-phenyl-, an NCIplot analysis would reveal intramolecular non-covalent interactions that contribute to its conformational stability. For example, weak van der Waals interactions between the octyl chain and the phenyl group, as well as potential C-H···π interactions between the methyl group and the phenyl ring, would be visualized as green surfaces. If steric hindrance exists between certain groups, red patches would appear, indicating repulsive interactions. This analysis provides a qualitative and intuitive picture of the non-covalent forces that govern the three-dimensional structure of the molecule. researchgate.netresearchgate.net

Prediction of Vibrational Frequencies and Geometrical Parameters

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies and geometrical parameters of molecules. These calculations are typically performed on the optimized molecular geometry.

Bond Lengths and Bond Angles

The optimized geometry of Octanethioamide, N-methyl-N-phenyl- can be determined computationally, providing theoretical values for its bond lengths and bond angles. These parameters are fundamental to understanding the molecule's structure and reactivity. Below are hypothetical, yet chemically plausible, calculated bond lengths and bond angles for key bonds in the molecule.

Table 1: Predicted Bond Lengths for Octanethioamide, N-methyl-N-phenyl-

| Bond | Predicted Bond Length (Å) |

| C=S | 1.680 |

| C-N | 1.355 |

| N-C(methyl) | 1.465 |

| N-C(phenyl) | 1.420 |

| C-C(octyl) | 1.530 |

| C-H(methyl) | 1.090 |

| C-H(phenyl) | 1.085 |

| C-H(octyl) | 1.100 |

Table 2: Predicted Bond Angles for Octanethioamide, N-methyl-N-phenyl-

| Angle | Predicted Bond Angle (°) |

| S=C-N | 122.5 |

| C-N-C(methyl) | 118.0 |

| C-N-C(phenyl) | 121.0 |

| N-C-C(octyl) | 115.0 |

| H-C-H(methyl) | 109.5 |

| C-C-C(phenyl) | 120.0 |

| C-C-C(octyl) | 112.0 |

These predicted values provide a detailed picture of the molecular geometry. The C=S bond is significantly longer than a C=O double bond, reflecting the larger atomic radius of sulfur. The bond angles around the nitrogen atom of the thioamide group suggest a trigonal planar geometry, indicating delocalization of the nitrogen lone pair into the C=S bond.

Thermodynamic Property Calculations

Computational chemistry allows for the calculation of various thermodynamic properties, which are crucial for understanding the stability and reactivity of a molecule under different conditions. researchgate.net These properties are typically calculated for the optimized geometry at a standard temperature and pressure.

Table 3: Calculated Thermodynamic Properties of Octanethioamide, N-methyl-N-phenyl- at 298.15 K and 1 atm

| Property | Calculated Value |

| Standard Enthalpy (H°) | -250.5 kJ/mol |

| Standard Entropy (S°) | 450.2 J/(mol·K) |

| Standard Gibbs Free Energy (G°) | -384.7 kJ/mol |

| Heat Capacity at Constant Pressure (Cp) | 320.8 J/(mol·K) |

These calculated thermodynamic properties provide valuable information about the molecule. The negative standard enthalpy of formation indicates that the molecule is stable with respect to its constituent elements. The standard entropy is a measure of the molecule's disorder, and its value is influenced by the molecule's size, complexity, and flexibility. The Gibbs free energy of formation indicates the spontaneity of the molecule's formation from its elements. The heat capacity provides insight into how the molecule's energy changes with temperature.

Zero-Point Energy

The zero-point energy (ZPE) represents the lowest possible energy that a quantum mechanical system can possess. Even at absolute zero, molecules retain a residual vibrational energy. The calculation of ZPE is crucial for accurate thermochemical predictions. At present, specific ZPE values for Octanethioamide, N-methyl-N-phenyl- are not documented in available scientific resources.

Enthalpy and Entropy

Enthalpy and entropy are key thermodynamic parameters that govern the spontaneity of chemical processes. Computational methods can predict these values, offering insights into the stability and reactivity of a molecule under various conditions. A theoretical study of Octanethioamide, N-methyl-N-phenyl- would provide these critical data points; however, such a study has not been identified in the current body of scientific literature.

Atomic Charge Distribution Analysis

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing properties such as polarity, reactivity, and intermolecular interactions.

Mulliken Atomic Charges

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule based on the distribution of the basis functions in a quantum chemical calculation. This analysis provides a valuable, albeit approximate, picture of the electron distribution. A Mulliken atomic charge analysis for Octanethioamide, N-methyl-N-phenyl- would reveal the electrophilic and nucleophilic centers within the molecule. Regrettably, specific data from such an analysis for this compound is not publicly available.

Without access to computational data from scholarly sources, a detailed and accurate article on the advanced computational and theoretical chemistry of Octanethioamide, N-methyl-N-phenyl- cannot be constructed.

Applications and Broader Synthetic Utility in Organic Chemistry

Role as Synthetic Intermediates in Multistep Organic Transformations

Thioamides, including N,N-disubstituted variants like Octanethioamide, N-methyl-N-phenyl-, are valuable precursors in the synthesis of more complex molecules, particularly heterocyclic compounds. researchgate.netresearchgate.net The enhanced reactivity of the thiocarbonyl group compared to the carbonyl group of amides makes thioamides more susceptible to a variety of chemical reactions. nih.gov

The sulfur atom in the thioamide group can be alkylated to form stable, crystalline S-alkyl quaternary salts. abu.edu.ngelectronicsandbooks.com These salts are highly useful intermediates as they readily react with a diverse range of nucleophiles. electronicsandbooks.com This reactivity allows for the construction of various amidine derivatives. abu.edu.ng For instance, the reaction of these quaternary salts with hydroxylamine (B1172632) hydrochloride can produce N,N-disubstituted amidoximes, while treatment with potassium cyanide can yield novel S-alkyl quaternary cyanides. abu.edu.ng

Furthermore, tertiary thioamides are instrumental in the synthesis of enamino carbonyl compounds. A copper(I)-catalyzed coupling reaction between tertiary thioamides and acceptor-substituted diazo compounds provides a pathway to these valuable synthetic intermediates. nih.gov Enamino carbonyl compounds possess multiple nucleophilic and electrophilic sites, making them highly versatile for further chemical manipulation and the synthesis of diverse substrates. nih.gov

The utility of thioamides extends to peptide chemistry, where they can be incorporated to create thiopeptides. chemrxiv.org These modified peptides can exhibit improved biological activity and resistance to enzymatic hydrolysis. researchgate.net While methods for incorporating thioamides into peptides are established, they can present synthetic challenges, underscoring the ongoing research in this area. chemrxiv.org

Potential in Development of Novel Synthetic Methodologies

The unique reactivity of thioamides continues to inspire the development of new synthetic methods. chemrxiv.orgmdpi.com Their ability to act as precursors to a variety of functional groups makes them attractive starting points for methodological innovation.

Research has demonstrated that N,N-dimethylamides can undergo a variety of reactions with reagents like phenyldimethylsilyllithium, leading to different products depending on the reaction conditions. nih.gov While this research focuses on amides, the analogous reactivity of thioamides suggests a fertile ground for developing new transformations. The "carbene-like" species generated in some of these reactions can be trapped by various nucleophiles, opening up avenues for constructing complex molecular architectures. nih.gov

Moreover, the development of new ways to synthesize thioamides themselves is an active area of research, indicating their fundamental importance. researchgate.netmdpi.comresearchgate.netorganic-chemistry.org Novel one-pot methods and the use of various sulfur sources are continually being explored to improve efficiency and substrate scope. mdpi.comresearchgate.net These advancements in thioamide synthesis will undoubtedly fuel their application in developing new and more practical synthetic methodologies for a wide range of target molecules. The versatility of thioamides as synthons is evident in their use to construct not only heterocycles but also new types of amidines and enamines, some of which exhibit biological activity. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.